![molecular formula C17H19ClN6O B5580527 1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5580527.png)
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H19ClN6O and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1308869 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study conducted by Bektaş et al. (2010) describes the synthesis of novel 1,2,4-triazole derivatives, focusing on their antimicrobial activities. These compounds, including various dihydro-3H-1,2,4-triazol-3-one derivatives and Mannich base derivatives, were found to possess good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications Bektaş et al., 2010.
Molecular Interactions and Stability
In a different study, Ahmed et al. (2020) reported the synthesis and characterization of four triazole derivatives with α-ketoester functionality. Through Hirshfeld surface analysis and DFT calculations, the study explored π-hole tetrel bonding interactions, offering insights into the nucleophilic/electrophilic nature of compounds and their influence on interaction energy, which is crucial for understanding molecular stability and interactions in chemical and pharmaceutical research Ahmed et al., 2020.
Molecular Docking and Anti-Cancer Studies
Karayel (2021) conducted a comprehensive analysis of benzimidazole derivatives bearing a 1,2,4-triazole ring, focusing on their anti-cancer properties. The study utilized density functional theory and molecular docking to understand the mechanism behind their anticancer properties, demonstrating the potential of such compounds in cancer treatment through interaction with EGFR inhibitors Karayel, 2021.
Antifungal and Antibacterial Properties
Research by Ouahrouch et al. (2014) on benzimidazole-1,2,3-triazole hybrid molecules revealed their potential in antimicrobial applications. These compounds displayed activity against various bacteria and fungi, including Verticillium dahliae and Fusarium oxysporum, indicating their utility in developing new antimicrobial agents Ouahrouch et al., 2014.
Corrosion Inhibition
A study by Bentiss et al. (2009) explored the use of 1,2,4-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. The research demonstrated high efficiency in corrosion inhibition, suggesting applications in protecting metals from corrosion in industrial settings Bentiss et al., 2009.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-11(8-23-10-19-9-20-23)17-21-16(12-3-4-12)22-24(17)14-7-13(18)5-6-15(14)25-2/h5-7,9-12H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVWZVNQIVZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C2=NC(=NN2C3=C(C=CC(=C3)Cl)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5580446.png)
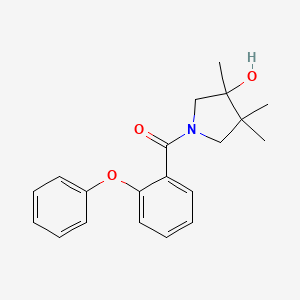
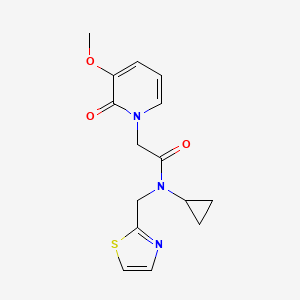
![5-ethyl-4,6-dimethyl-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B5580475.png)
![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5580490.png)
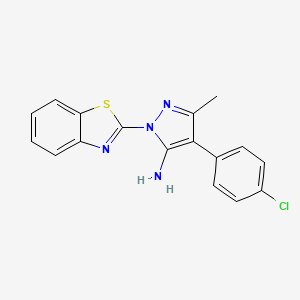
![9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5580503.png)

![(3aS*,7aR*)-2-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5580513.png)
![9-(4-cyclobutyl-6-methylpyrimidin-2-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580518.png)
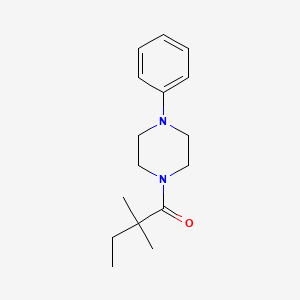
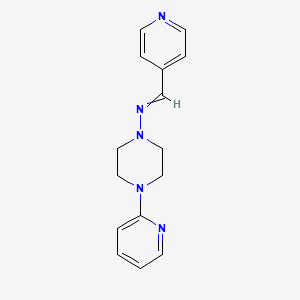
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5580537.png)
![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5580538.png)
